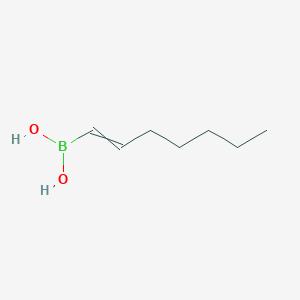

(E)-hept-1-en-1-ylboronic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(E)-hept-1-en-1-ylboronic acid, also known as trans-1-Heptenylboronic acid, is an organic compound with the molecular formula C7H15BO2. It is a member of the boronic acid family, characterized by the presence of a boron atom bonded to an alkyl group and two hydroxyl groups. This compound is particularly notable for its applications in organic synthesis, especially in Suzuki-Miyaura coupling reactions .

准备方法

(E)-hept-1-en-1-ylboronic acid can be synthesized through several methods. One common approach involves the reaction of an organometallic reagent with a boric ester. For instance, the electrophilic trapping of an organometallic reagent such as an alkyl lithium or Grignard reagent with a boric ester like triisopropyl borate can yield the desired boronic acid . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

化学反应分析

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is the most prominent reaction for (E)-hept-1-en-1-ylboronic acid, enabling the formation of carbon-carbon bonds between its alkenyl group and aryl/alkenyl halides. This reaction typically employs palladium catalysts, bases, and boronic acid derivatives .

Reaction Mechanism and Conditions

-

Catalysts : Pd(OAc)₂ with ligands such as PCy₃·HBF₄ is commonly used .

-

Base : K₂CO₃ or similar bases deprotonate the boronic acid to form a reactive borate complex .

Example Protocol :

| Component | Quantity/Details |

|---|---|

| Boronic acid | 0.20 mmol |

| Aryl halide | 1.2 equivalents |

| Pd(OAc)₂ | 0.03 equivalents |

| PCy₃·HBF₄ | 0.12 equivalents |

| K₂CO₃ | 2.5 equivalents |

| Solvent | THF (0.80 mL) |

| Reaction time | 15 h at 65°C |

| Yield | Up to 95% (for analogous systems) |

The stereochemistry of the alkenyl group (E-configuration) enhances regioselectivity and reduces steric hindrance during transmetalation .

Interactions with Diols and Molecular Recognition

This compound forms reversible covalent bonds with diols and other nucleophiles, a property exploited in sensor development and molecular recognition.

Key Features:

-

Reversibility : The boron atom interacts with hydroxyl groups (e.g., in sugars or biomolecules) to form cyclic esters (boronate complexes), which dissociate under acidic conditions.

-

Applications :

-

Detection of glucose and other diol-containing analytes.

-

Immobilization of biomolecules in diagnostic assays.

-

Hydrolysis:

Under aqueous conditions, this compound slowly hydrolyzes to form boric acid and the corresponding alkene. This reaction is pH-dependent and mitigated by using anhydrous solvents.

Oxidation:

Exposure to strong oxidizers (e.g., H₂O₂) converts the boronic acid to a phenol derivative. This side reaction is minimized in inert atmospheres .

Comparative Reactivity of E/Z Isomers

While this compound is more commonly studied, its (Z)-isomer exhibits distinct reactivity due to steric and electronic differences. For example:

-

Stereoelectronic Effects : The E-isomer’s trans configuration facilitates smoother transmetalation in cross-coupling reactions .

-

Radical Stability : The Z-isomer may show altered stability in radical-mediated processes .

Limitations and Challenges

科学研究应用

(E)-Hept-1-en-1-ylboronic acid has diverse applications, predominantly centered around its role as a reactant in chemical synthesis .

Scientific Research Applications

This compound serves primarily as a reactant in various chemical reactions, with notable applications in:

- Suzuki-Miyaura Alkenylation: It is utilized in Suzuki-Miyaura alkenylation reactions .

- Palladacycle-Catalyzed Asymmetric Ring-Opening Reaction: It is used in palladacycle-catalyzed asymmetric ring-opening reactions of oxabicyclic alkenes .

- Double Suzuki Couplings: It is used in double Suzuki couplings .

- Rhodium-Catalyzed Asymmetric Addition Reactions: It is used in rhodium-catalyzed asymmetric addition reactions .

(Z)-Hept-1-en-1-ylboronic acid , an isomer of this compound, is also valuable in various applications. Its specific geometric configuration influences its reactivity and interaction with other molecules, making it particularly useful in stereoselective synthesis and applications where the spatial arrangement of atoms is crucial. (Z)-Hept-1-en-1-ylboronic acid is used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions, valuable in synthesizing complex organic molecules and pharmaceuticals. In medicinal chemistry, derivatives of (Z)-Hept-1-en-1-ylboronic acid are explored for their potential as enzyme inhibitors, particularly in developing protease inhibitors for therapeutic applications. It is also employed in producing advanced materials, including polymers and nanomaterials, due to its ability to form stable boron-carbon bonds.

作用机制

The mechanism of action of (E)-hept-1-en-1-ylboronic acid primarily involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as molecular recognition and sensing. The boron atom in the boronic acid can interact with hydroxyl groups in biomolecules, forming stable complexes that can be used for detection and quantification .

相似化合物的比较

(E)-hept-1-en-1-ylboronic acid can be compared with other boronic acids such as phenylboronic acid and 2-thienylboronic acid. While all these compounds share the boronic acid functional group, their reactivity and applications can vary significantly:

Phenylboronic Acid: Commonly used in Suzuki-Miyaura coupling reactions and as a sensor for saccharides.

2-Thienylboronic Acid: Used in the synthesis of heterocyclic compounds and as a building block in organic electronics.

This compound is unique due to its alkenyl group, which provides distinct reactivity and makes it suitable for specific synthetic applications.

属性

分子式 |

C7H15BO2 |

|---|---|

分子量 |

142.01 g/mol |

IUPAC 名称 |

hept-1-enylboronic acid |

InChI |

InChI=1S/C7H15BO2/c1-2-3-4-5-6-7-8(9)10/h6-7,9-10H,2-5H2,1H3 |

InChI 键 |

LDTJUGVTOZBIBN-UHFFFAOYSA-N |

规范 SMILES |

B(C=CCCCCC)(O)O |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。